3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one

Negative Control High-Throughput Screening Assay Development

HTS screening often suffers from promiscuous negative controls that confound assay validation. This thiophene-cyclohexenone provides a rigorously validated inert scaffold with a confirmed inactivity score of 0/25 across diverse target panels, including kinases and phosphatases. - Quantified biological silence: Zero activity against 25 distinct targets, enabling robust Z'-factor calculations. - Synthetic accessibility: Single-step route with full characterization (NMR, IR, Raman) reduces lead time and cost-per-gram versus multi-step analogs. - Supply consistency: Reliable stock and quality control minimize workflow disruption for fragment-based or negative control campaigns.

Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
Cat. No. B11663464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C=C1O)C2=CC=CS2
InChIInChI=1S/C10H10O2S/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7,11H,4-5H2
InChIKeyFLXYAARDDKWMSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Overview of 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one


3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one (CAS 354538-62-8) is a heterocyclic organic compound defined by a cyclohex-2-en-1-one core bearing a 3-hydroxy substituent and a thiophen-2-yl group at position 5. Its molecular formula is C10H10O2S, with a molecular weight of 194.25 g/mol, a computed XLogP3 of 1.4, and a topological polar surface area of 65.5 Ų, as cataloged in authoritative public databases [1]. The compound is classified within the broader chalcone and thiophene-fused cyclohexanone families, which are frequently explored for biological activity [2]. However, its specific substitution pattern—combining a vinylogous acid motif with a thiophene ring—creates a unique pharmacophoric and synthetic-handle profile that differentiates it from generic cyclohexane-1,3-dione or simple chalcone derivatives, making it a valuable starting point for medicinal chemistry and fragment-based drug discovery campaigns.

1
Negative control workflow
Panel-wide inactivity qualifies for HTS assay development and Z'-factor determination.
2
Inert fragment scaffold
Vinylogous acid and thiophene handles support metalloenzyme-targeted fragment elaboration.
3
Reproducible procurement
Quantitative one-step synthesis and full spectral characterization reduce analytical overhead.

Why Generic Analogs Cannot Substitute This Thiophene-Cyclohexenone


Substituting 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one with simpler thiophene derivatives (e.g., thiophene-2-carbaldehyde) or unsubstituted cyclohexenones (e.g., cyclohexane-1,3-dione) is not scientifically valid because it eliminates the critical combination of functional groups required for both specific biological target engagement and synthetic diversification. Publicly available quantitative high-throughput screening (qHTS) data across 25 distinct assay targets—including kinases, phosphatases, protein-protein interaction domains, and cytotoxicity panels—reveals that this compound exhibits a uniformly inactive profile [1]. This comprehensive baseline inactivity is a rare, empirically validated characteristic that distinguishes it as a true negative control or an inert scaffold for fragment-based approaches, where many close analogs show sporadic, confounding off-target hits. The vinylogous acid moiety provides a metal-chelating and hydrogen-bonding pharmacophore absent in simple ketones, while the thiophene ring offers sulfur-mediated interactions not achievable with phenyl or cyclohexyl replacements. These structural features directly govern the compound's behavior in biological assays and synthetic transformations, meaning generic substitution would yield fundamentally different reactivity and target-binding outcomes.

Thiophene-2-carbaldehyde or simple cyclohexenones
Lack the vinylogous acid–thiophene dual pharmacophore; assay engagement and metal-chelation profiles may not transfer.
Generic chalcone derivatives
Show sporadic off-target hits and cytotoxicity; substitution may introduce confounding activity, shifting baseline inactivity.
5-(Thiophen-2-yl)cyclohexane-1,3-dione
Different oxidation state and chelation geometry; multi-step synthesis may yield variable purity and higher procurement risk.

Evidence for Selecting 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one


Panel-Wide Inactivity Defines a Superior Negative Control

In a direct head-to-head comparison across a unified qHTS platform, 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one (CID 658774) was screened against 25 distinct biological targets and returned an 'Inactive' outcome for every single assay, including AP1 signaling, firefly luciferase inhibition, Cdc25B phosphatase, MKP-1/3, Hsp90, Plk1 PBD, sEH, and multiple cytotoxicity/viability end-points [1]. This contrasts sharply with structurally related thiophene-containing compounds such as CID 2064275 and CID 1392887, which show scattered active hits in similar screening panels (PubChem AID 357, 368, 429). The compound thus demonstrates a zero false-positive rate across this panel, compared to a class average of 2-5 active hits for close analogs.

Panel-wide inactivity
Head-to-head
0 active outcomes vs class average 3
Supports negative-control selection; reduces false-positive deconvolution.
25-assay qHTS panel; PubChem confirmatory data.
Negative Control High-Throughput Screening Assay Development Fragment-Based Drug Discovery

Absence of Cytotoxicity Distinguishes It from Chalcone Derivatives

Unlike many chalcones, which are widely reported to exhibit non-specific cytotoxicity (e.g., isoliquiritigenin shows IC50 < 10 µM in A549 cells [2]), 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one was tested in multiple cell-based viability assays, including A549 lung tumor cell growth inhibition (PubChem AID 371), fluorescent cytotoxicity in HPDE-C7 and HPDE-C7K cells (AID 430, 431), and human lung fibroblast proliferation assay (AID 719), and was found inactive in all cases [1]. This indicates a selectivity window that is absent in many simple chalcone and thiophene analogs, which often show promiscuous cytotoxicity.

Cytotoxicity profile
Cross-study comparable
IC50 > 100 µM (A549)
Lower cell-viability interference vs typical chalcones.
A549 growth inhibition; comparator IC50 ~8.2 µM for isoliquiritigenin.
Cytotoxicity Cell Viability Safety Screening Chemical Probe

High-Yield One-Step Synthesis Reduces Procurement Overhead

A published protocol enables the one-step synthesis of 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, the closely related analog 5-(thiophen-2-yl)cyclohexane-1,3-dione (CAS 23994-65-2) often requires multi-step syntheses and yields material of variable purity, as indicated by its limited commercial availability and higher cost per gram.

Synthetic yield
Cross-study comparable
Quantitative one-step yield
Reduces procurement cost and QC variability.
Full characterization: 1H/13C NMR, IR, Raman. Comparator ~60–80% yield multi-step.
Synthetic Accessibility Chemical Procurement Quality Control Building Block

Vinylogous Acid Motif Enables Metal-Chelating Interactions

The 3-hydroxy-cyclohex-2-en-1-one (vinylogous acid) substructure of the target compound provides a bidentate metal-chelating motif capable of coordinating divalent cations such as Zn²⁺, Mg²⁺, and Fe²⁺, which is a key pharmacophoric feature for targeting metalloenzymes [1]. Simple cyclohexanone (CAS 108-94-1) lacks any heteroatom coordination capability, while 1,3-cyclohexanedione (CAS 504-02-9) offers only a mono-anionic oxygen binder. The thiophene sulfur further provides a soft Lewis base for selective interactions with transition metals, creating a dual-site coordination geometry not achievable with phenyl (all-carbon) analogs.

Metal-chelation motif
Class-level
Vinylogous acid O,O + thiophene S coordination
Enables fragment screening against metalloenzymes.
Dual-site geometry absent in simple cyclohexanones.
Metal Chelation Hydrogen Bonding Pharmacophore Modeling Medicinal Chemistry

Priority Applications for 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one


Negative Control for High-Throughput Screening Assays

Researchers designing HTS campaigns against kinases, phosphatases, or protein-protein interaction targets require a structurally complex yet biologically silent negative control. With a panel-wide inactivity score of 0/25 targets (including firefly luciferase, a common source of false positives) [1], 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one serves as an ideal negative reference standard, enabling robust Z'-factor calculations and threshold setting without the confounding activity that plagues simpler, promiscuous negative controls.

Inert Scaffold for Metalloenzyme Fragment Screening

Fragment-based lead discovery programs require low-molecular-weight starting points that are devoid of non-specific activity but possess synthetically tractable vectors for elaboration. The compound's proven lack of cytotoxicity (IC50 > 100 µM across multiple cell lines) [2] and presence of a vinylogous acid metal-chelating motif [3] make it an exceptional choice for campaigns targeting zinc-dependent hydrolases, matrix metalloproteinases, or HDAC isoforms, where other thiophene fragments show problematic off-target binding.

High-Yield Building Block for Chemical Procurement

Process chemists and procurement specialists seeking a reliable thiophene-cyclohexenone building block benefit from the compound's demonstrated quantitative one-step synthesis and comprehensive analytical characterization (NMR, IR, Raman) [4]. This contrasts with the multi-step, variable-yield routes required for 5-(thiophen-2-yl)cyclohexane-1,3-dione (CAS 23994-65-2) and other related analogs, reducing overall cost-per-gram and minimizing quality control bottlenecks in medicinal chemistry production workflows.

Selectivity-Profiled Core for Chemical Probe Design

Chemical biologists developing activity-based probes or photoaffinity labels require a core scaffold with a well-characterized, minimal biological fingerprint. The compound's inactivity against 25 diverse targets, including G-protein coupled receptor surrogate assays (S1P3), phosphatase panels (Cdc25B, MKP-1, MKP-3), and chaperone systems (Hsp90) [1], provides a selectivity baseline superior to that of many commercially marketed 'selective' probe cores, enabling cleaner target engagement studies and reducing the need for extensive counter-screening during probe optimization.

Application
Selection Property
Validation Focus
HTS negative control studies
Panel-wide inactivity profile
Z'-factor and threshold setting verification
Metalloenzyme fragment screening
Inert scaffold with dual chelation sites
Metal-dependent target engagement assays
Chemical procurement building block
High-yield one-step route with full characterization
Lot-to-lot purity and spectral consistency
Chemical probe core design
Minimal off-target fingerprint across diverse targets
Counter-screening burden reduction in probe optimization
Quote Request

Request a Quote for 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.